![molecular formula C24H32O5 B13808361 [2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Meprednisone acetate is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone and is known for its potent effects in reducing inflammation and modulating the immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Meprednisone acetate involves the methylation of prednisone. One common method includes the hydrolysis of 16β-methylprednisone 21-acetate using aqueous alcoholic potassium bicarbonate . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of 16-Meprednisone acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. The use of advanced chromatographic techniques and spectroscopic methods is common to verify the purity and concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 16-Meprednisone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to alter the oxidation state of specific carbon atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
16-Meprednisone acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Employed in studies investigating the cellular mechanisms of glucocorticoids.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as an anti-inflammatory and immunosuppressive agent.
Industry: Applied in the formulation of pharmaceutical products designed to treat inflammatory and autoimmune conditions
Mécanisme D'action
The mechanism of action of 16-Meprednisone acetate involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, the compound modulates the expression of specific genes that regulate inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Prednisone: A precursor to 16-Meprednisone acetate, known for its anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid with similar uses but different pharmacokinetic properties.
Comparison: 16-Meprednisone acetate is unique due to its methylation, which enhances its potency and duration of action compared to prednisone. Methylprednisolone, while similar, is often preferred for its availability in injectable forms, making it suitable for acute conditions .
Propriétés
Formule moléculaire |
C24H32O5 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7,9,12,14,18-20,28H,5-6,8,10-11,13H2,1-4H3/t14-,18+,19-,20-,22-,23-,24-/m0/s1 |
Clé InChI |
IGYYPGYPIFEQCO-FTTYBDNHSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


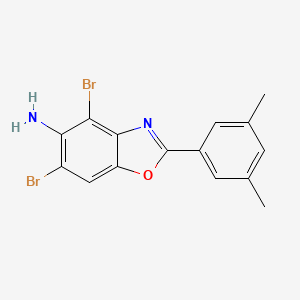
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
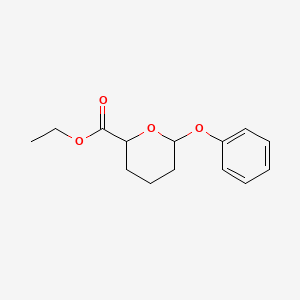
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
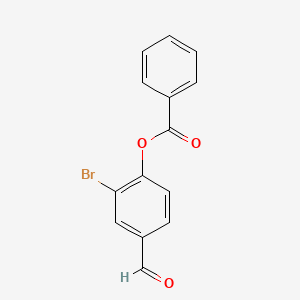

![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

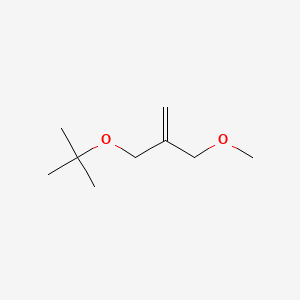
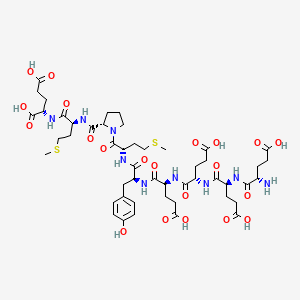

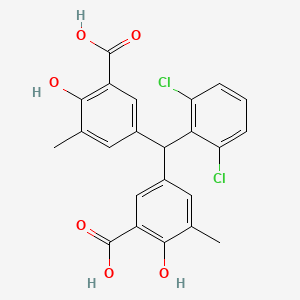
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

